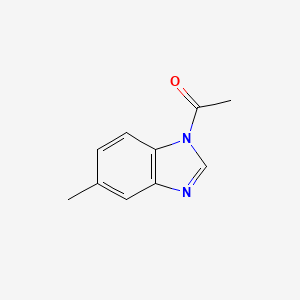![molecular formula C64H120O6S3Sn B13808400 2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate CAS No. 67361-76-6](/img/structure/B13808400.png)
2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by its unique structure, which includes multiple octadec-9-enoate groups and a central tin atom.
Preparation Methods
The synthesis of 2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate involves several steps. The general synthetic route includes:
Starting Materials: The synthesis begins with the preparation of the octadec-9-enoate ester and the corresponding thiol.
Formation of Intermediate: The thiol is reacted with a butyl tin compound to form an intermediate organotin thiolate.
Final Product Formation: The intermediate is then reacted with the octadec-9-enoate ester under controlled conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The organotin center can undergo substitution reactions with various nucleophiles, leading to the formation of new organotin compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines.
Scientific Research Applications
2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound’s organotin center makes it a potential candidate for studying the biological activity of organotin compounds, including their antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to the known cytotoxicity of organotin compounds.
Industry: It is used as a stabilizer in the production of PVC, improving the material’s thermal stability and durability.
Mechanism of Action
The mechanism of action of 2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate involves its interaction with cellular components. The organotin center can bind to proteins and enzymes, disrupting their normal function. This binding can lead to the inhibition of key metabolic pathways, resulting in cytotoxic effects. The compound’s ability to undergo various chemical reactions also allows it to interact with different molecular targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar compounds to 2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate include other organotin esters and thiolates. These compounds share similar structural features but differ in their specific substituents and functional groups. For example:
Tributyltin Chloride: Known for its use as a biocide and antifouling agent.
Dibutyltin Dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Triphenyltin Hydroxide: Used as a fungicide in agriculture.
The uniqueness of this compound lies in its multiple octadec-9-enoate groups and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
67361-76-6 |
|---|---|
Molecular Formula |
C64H120O6S3Sn |
Molecular Weight |
1200.5 g/mol |
IUPAC Name |
2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/3C20H38O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;1-3-4-2;/h3*9-10,23H,2-8,11-19H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3/b3*10-9-;; |
InChI Key |
KZNCWKWZCOKAJR-BQGNPDQISA-K |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCC=CCCCCCCCC)SCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


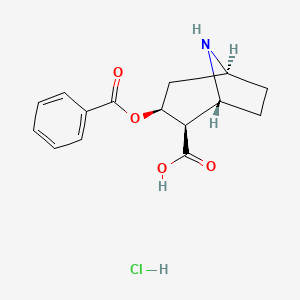

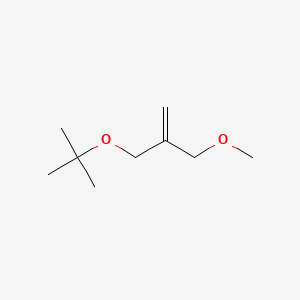

![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
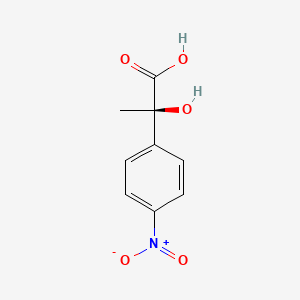
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

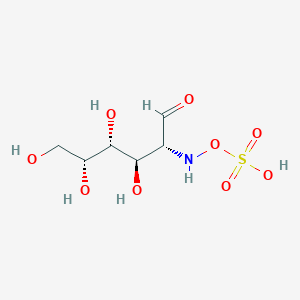
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
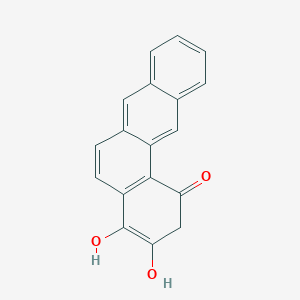
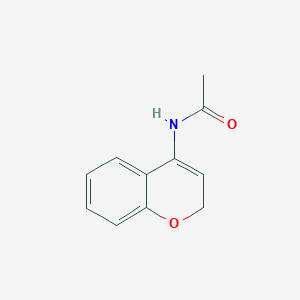
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
